FERROCENE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

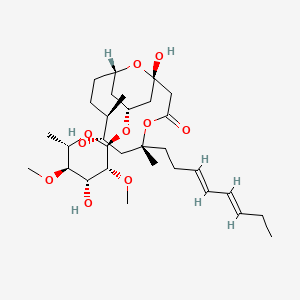

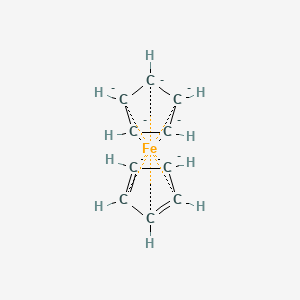

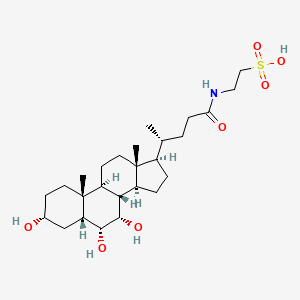

FERROCENE, also known as this compound, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopentadienyl rings sandwiching a central iron atom, forming a “sandwich” structure. This compound is notable for its stability and unique bonding, which sparked significant interest in the field of organometallic chemistry .

Synthetic Routes and Reaction Conditions:

From Grignard Reagents: this compound can be synthesized by treating a Grignard reagent with iron chloride (II).

From Sodium Cyclopentadienide: Cyclopentadiene is treated with sodium metal to form cyclopentadienide, which then reacts with iron chloride (II) to form this compound.

From Cyclopentadiene: Cyclopentadiene is treated with iron chloride in the presence of a strong base to obtain this compound

Industrial Production Methods:

- Industrial methods often involve the use of sodium cyclopentadienide or freshly cracked cyclopentadiene deprotonated with potassium hydroxide, followed by reaction with anhydrous iron(II) chloride in ethereal solvents .

Types of Reactions:

Oxidation: this compound can be oxidized to form the ferrocenium cation.

Substitution: It undergoes electrophilic substitution reactions, such as Friedel-Crafts acylation, faster than benzene.

Formylation and Carboxylation: These reactions yield mono-functionalized derivatives

Common Reagents and Conditions:

Oxidation: Strong acids can reversibly oxidize this compound to the ferrocenium cation.

Substitution: Electrophilic reagents and catalysts like aluminum chloride are commonly used in substitution reactions

Major Products:

Ferrocenium Cation: Formed during oxidation.

Substituted Ferrocenes: Products of electrophilic substitution reactions

Chemistry:

Catalysis: this compound is used as a catalyst in various organic reactions.

Polymer Chemistry: Incorporation into polymeric frameworks enhances material properties.

Biology and Medicine:

Drug Design: this compound derivatives are explored for their potential in drug design due to their stability and redox properties.

Industry:

Fuel Additives: Used to improve the efficiency of fuels.

Sensors: Employed in the development of electrochemical sensors.

Wissenschaftliche Forschungsanwendungen

Hepatic Iron Overload Characterization : Valerio and Petersen (2000) explored the hepatic histopathologic, biochemical, and molecular aspects associated with dietary iron overload using ferrocene in mice. They found severe hepatic siderosis and increased nonheme iron content, suggesting the role of this compound in liver injury and fibrogenesis (Valerio & Petersen, 2000).

Alkylation of Ketones : Seck et al. (2017) demonstrated the use of cyclopentadienone iron dicarbonyl complexes in the alkylation of ketones via the borrowing hydrogen strategy. Their study highlighted the role of transition metal Lewis pairs and bases, showing broad applicability in mild conditions (Seck et al., 2017).

Catalytic Applications of Cyclopentadienone Iron Complexes : Pignataro and Gennari (2020) reviewed the advancements in the use of cyclopentadienone iron complexes (CICs) in redox chemistry and ‘hydrogen borrowing’ processes. Their study showed that the non-innocent ligand in CICs significantly affects the catalytic properties of iron (Pignataro & Gennari, 2020).

Magnetic Properties of Condensation Polymers : Chai et al. (2004) composed condensation polymers of dicyclopentadienyl iron with aromatic diazoium salts, discovering that these polymers exhibit strong magnetism. Their study contributes to understanding the electronic structure and magnetic properties of such polymers (Chai et al., 2004).

Iron-Catalyzed Oppenauer-Type Oxidation : Coleman et al. (2010) explored the use of (hydroxycyclopentadienyl)iron dicarbonyl hydride in the Oppenauer-type oxidation of alcohols, proposing a mechanism involving the formation of iron-alcohol complexes. Their work highlights the role of the cyclopentadienyl ligand in stabilizing the iron hydride (Coleman et al., 2010).

Catalytic Activity in Hydrosilylation and Hydrogen Transfer Reactions : Kandepi et al. (2010) investigated iron(II) complexes with cyclopentadienyl-functionalized N-heterocyclic carbene ligands, revealing good catalytic activity in transfer hydrogenation of ketones and hydrosilylation reactions (Kandepi et al., 2010).

Wirkmechanismus

The mechanism by which ferrocene exerts its effects is primarily through its redox properties. The iron center can undergo oxidation and reduction, facilitating electron transfer processes. This redox activity is crucial in its applications in catalysis and sensor technology .

Vergleich Mit ähnlichen Verbindungen

Nickelocene: Similar structure but contains nickel instead of iron.

Cobaltocene: Contains cobalt and exhibits different redox properties.

Chromocene: Contains chromium and has distinct chemical reactivity.

Uniqueness:

Stability: Ferrocene is remarkably stable compared to its analogs.

Redox Properties: Its reversible redox behavior is more pronounced, making it highly useful in various applications.

This compound, or this compound, stands out due to its unique structure, stability, and versatile applications across multiple fields. Its discovery and subsequent research have significantly advanced the understanding and development of organometallic chemistry.

Eigenschaften

Molekularformel |

C10H10Fe-6 |

|---|---|

Molekulargewicht |

186.03 g/mol |

IUPAC-Name |

cyclopenta-1,3-diene;cyclopentane;iron |

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |

InChI-Schlüssel |

XISWFGALECMDCV-UHFFFAOYSA-N |

SMILES |

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |

Kanonische SMILES |

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethoxy-3-[6-[(2S,5R,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one](/img/structure/B1249309.png)

![(1S,2R,4R,7E)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1249321.png)

![3-[4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1249326.png)